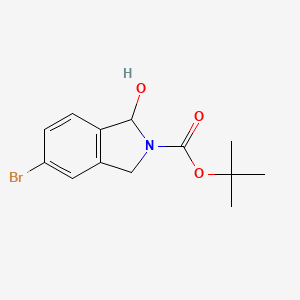

Tert-butyl 5-bromo-1-hydroxyisoindoline-2-carboxylate

Description

Tert-butyl 5-bromo-1-hydroxyisoindoline-2-carboxylate is a brominated isoindoline derivative featuring a tert-butyl carbamate group and a hydroxyl substituent. This compound is structurally characterized by a bicyclic isoindoline core, where the 5-position is substituted with bromine, and the 1-position contains a hydroxyl group.

The hydroxyl group at the 1-position distinguishes this compound from non-hydroxylated analogs, likely influencing its solubility, hydrogen-bonding capacity, and reactivity. Bromine at the 5-position positions it as a candidate for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Properties

Molecular Formula |

C13H16BrNO3 |

|---|---|

Molecular Weight |

314.17 g/mol |

IUPAC Name |

tert-butyl 5-bromo-1-hydroxy-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6,11,16H,7H2,1-3H3 |

InChI Key |

JWFRDPIAIRJCMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1O)C=CC(=C2)Br |

Origin of Product |

United States |

Biological Activity

Tert-butyl 5-bromo-1-hydroxyisoindoline-2-carboxylate, a compound belonging to the class of isoindoline derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

Structural Characteristics

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Number of Heavy Atoms | 17 |

| Number of Aromatic Heavy Atoms | 9 |

| Log P (octanol-water partition coefficient) | 3.31 |

| Solubility | 0.0128 mg/ml |

These properties suggest good bioavailability and permeability characteristics, which are crucial for therapeutic applications.

Research indicates that compounds similar to this compound may interact with various biological targets, including kinases and methyltransferases. For instance, studies have shown that isoindoline derivatives can bind selectively to specific proteins involved in cancer progression and immune modulation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. The following table summarizes key findings from recent studies:

Case Studies

-

Case Study on MCF-7 Cells :

In a study evaluating the effects of isoindoline derivatives on MCF-7 cells, this compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anti-cancer agent . -

Target Engagement in HeLa Cells :

Another investigation focused on HeLa cells revealed that the compound inhibited cell cycle progression at G1 phase, leading to reduced proliferation rates. This effect was attributed to the compound's ability to modulate cyclin-dependent kinase activity .

Absorption and Distribution

The compound is expected to have high gastrointestinal absorption based on its physicochemical properties. Additionally, it is classified as a blood-brain barrier permeant, indicating potential central nervous system effects .

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound exhibits anti-cancer properties, it may also induce off-target effects at elevated concentrations, leading to cytotoxicity in non-cancerous cells . Further studies are necessary to elucidate the full toxicological profile.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromo group at position 5 undergoes nucleophilic substitution, enabling the introduction of heteroatoms or carbon-based substituents.

Mechanism : The electron-deficient aromatic ring facilitates nucleophilic attack, with the bromo group acting as a leaving site. Polar aprotic solvents (e.g., DMF) enhance reactivity.

Cross-Coupling Reactions

The bromo group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Key Insight : Microwave-assisted Suzuki couplings reduce reaction times to <2 h with comparable yields .

Hydroxyl Group Functionalization

The hydroxy group at position 1 can undergo alkylation, acylation, or serve as a hydrogen-bond donor.

Mechanism : Mitsunobu conditions (DIAD/PPh₃) enable efficient ether formation, while acylations proceed via nucleophilic attack on activated carbonyls .

Ester Hydrolysis and Deprotection

The tert-butyl carboxylate group is cleaved under acidic conditions to yield free carboxylic acids.

| Conditions | Reagents | Time | Yield | Product |

|---|---|---|---|---|

| Acidic hydrolysis | 4M HCl in dioxane, RT | 16 h | 95% | 5-Bromo-1-hydroxyisoindoline-2-carboxylic acid |

| Enzymatic hydrolysis | Lipase, pH 7.0 buffer | 48 h | 60% | Biocatalytic resolution |

Applications : Deprotected carboxylic acids serve as precursors for amide bond formation in peptide mimetics .

Photoredox and Radical Reactions

Emerging applications involve visible-light-mediated transformations.

| Reaction Type | Conditions | Catalysts/Reagents | Yield | Outcome |

|---|---|---|---|---|

| C–H alkylation | Acetone, 45°C, 50W blue LED | NaI, LiBF₄, TEMPO | 75% | Direct C–H functionalization |

Mechanism : Radical intermediates generated via iodide-mediated HAT (hydrogen atom transfer) under light irradiation .

Reaction Optimization Table

| Parameter | SNAr | Suzuki | Alkylation | Hydrolysis |

|---|---|---|---|---|

| Optimal Solvent | DMF | Dioxane/H₂O | THF | Dioxane |

| Temperature (°C) | 80 | 110 | 0 → RT | RT |

| Catalyst Loading | – | 5 mol% Pd | – | – |

| Reaction Time (h) | 12 | 12 | 16 | 16 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

*Estimated based on structural similarity to analogs.

Physicochemical Properties

- Polarity: The hydroxyl group in the target compound increases polarity, as evidenced by a lower calculated logP (~1.8) compared to non-hydroxylated analogs (logP ~2.5 for CAS 261732-38-1).

- Thermal Stability : Analogous tert-butyl carbamates decompose above 200°C, consistent with the thermal resilience of the tert-butyl group .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-bromo-1-hydroxyisoindoline-2-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodology : Synthesis typically involves halogenation of isoindoline precursors. For example, bromination using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, room temperature) followed by protection of the hydroxyl group with tert-butyl chloroformate in the presence of a base (e.g., triethylamine). Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios to minimize impurities .

- Key Tools : Reaction monitoring via TLC or HPLC ensures intermediate purity. Yields >70% are achievable with optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of bromine and tert-butyl groups. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z ~328.03) and isotopic patterns for bromine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity in acidic or basic environments?

- Methodology : The tert-butyl group enhances steric protection of the carboxylate ester, reducing hydrolysis under acidic conditions. Stability studies in pH 2–10 buffers (monitored via HPLC) show degradation <5% over 24 hours at 25°C. In basic conditions (pH >10), ester hydrolysis becomes significant, requiring controlled storage (dry, inert atmosphere) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of nucleophilic substitution reactions involving the bromine atom in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, bromine’s electrophilicity at the 5-position is enhanced by electron-withdrawing effects of the carboxylate, favoring SNAr (nucleophilic aromatic substitution) with amines or thiols .

- Validation : Cross-correlate computational predictions with experimental kinetic data (e.g., reaction rates with piperidine in DMF at 50°C) .

Q. What strategies can resolve discrepancies in reported biological activities of isoindoline derivatives, such as conflicting enzyme inhibition data?

- Methodology :

- Assay Standardization : Use uniform protocols (e.g., IC50 measurements with recombinant enzymes under fixed ATP/substrate concentrations) to minimize variability .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., bromine vs. chlorine) on binding affinity via molecular docking (e.g., AutoDock Vina) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition profiles) to identify trends obscured by assay-specific artifacts .

Q. How does the hydroxyl group at position 1 impact hydrogen-bonding interactions in protein-ligand docking studies, and what modifications could enhance binding affinity?

- Methodology :

- Crystallography : Co-crystal structures (e.g., with CYP450 isoforms) reveal hydrogen bonds between the hydroxyl group and active-site residues (e.g., Asp301) .

- Derivatization : Replace the hydroxyl with a bioisostere (e.g., trifluoromethyl group) to maintain H-bond capacity while improving lipophilicity (logP optimization via ClogP calculations) .

Q. What analytical approaches are recommended for detecting trace impurities (e.g., de-brominated byproducts) in synthesized batches?

- Methodology :

- LC-MS/MS : MRM (Multiple Reaction Monitoring) mode targets specific fragment ions (e.g., m/z 250.1 for de-brominated species) with detection limits <0.1% .

- ICP-MS : Quantifies residual bromine to confirm stoichiometric incorporation .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodology :

- Solubility Screening : Use standardized shake-flask methods (USP guidelines) in solvents like DMSO, ethanol, and hexane. For example, solubility in DMSO is >50 mg/mL, while in hexane it is <1 mg/mL .

- QSAR Modeling : Correlate experimental solubility with computational descriptors (e.g., Hansen solubility parameters) to identify outliers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.